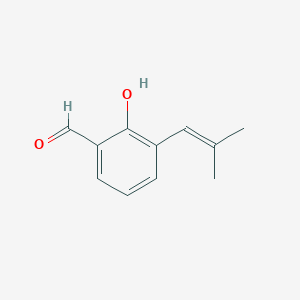
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene, commonly referred to as 3-Chloro-4-methyl-TFMSB, is an organic compound used as a reagent in a variety of chemical synthesis applications. It is a colorless, water-soluble solid with a melting point of 92-94 °C and a boiling point of 154-156 °C. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-TFMSB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst in the synthesis of organometallic compounds and as a reagent in the synthesis of polymers. In addition, it has been used in the synthesis of a variety of heterocyclic compounds and has been used as a reagent in the synthesis of a variety of natural products.
Mecanismo De Acción
3-Chloro-4-methyl-TFMSB is a reagent used in the synthesis of a variety of organic compounds. It is believed to act as a nucleophile in the reaction, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond. This covalent bond is then broken, allowing for the formation of the desired product.
Biochemical and Physiological Effects
3-Chloro-4-methyl-TFMSB is not known to have any direct biochemical or physiological effects. However, it is known to be toxic if inhaled or ingested. In addition, it may cause irritation to the skin and eyes, and may be a skin sensitizer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-4-methyl-TFMSB in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that it is toxic if inhaled or ingested, and may cause irritation to the skin and eyes.
Direcciones Futuras
The use of 3-Chloro-4-methyl-TFMSB in chemical synthesis has been well studied, and there are a number of potential future directions for research. These include the development of new synthetic methods utilizing 3-Chloro-4-methyl-TFMSB as a reagent, the development of new catalysts for use with 3-Chloro-4-methyl-TFMSB, the development of new methods for the synthesis of a variety of organic compounds utilizing 3-Chloro-4-methyl-TFMSB as a reagent, and the development of new methods for the synthesis of heterocyclic compounds utilizing 3-Chloro-4-methyl-TFMSB as a reagent. Additionally, further research could be conducted into the toxicity of 3-Chloro-4-methyl-TFMSB and its potential effects on the environment.
Métodos De Síntesis
3-Chloro-4-methyl-TFMSB can be synthesized by the reaction of 4-methyl-trifluoromethylsulfonylbenzene with thionyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction proceeds in two steps, with the first step being the formation of the chlorosulfonate ester and the second step being the formation of the desired 3-chloro-4-methyl-TFMSB. The reaction is typically carried out at a temperature of 60-70 °C and a pressure of 1-2 bar.
Propiedades
IUPAC Name |
2-chloro-1-methyl-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUXTZVUNNVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














